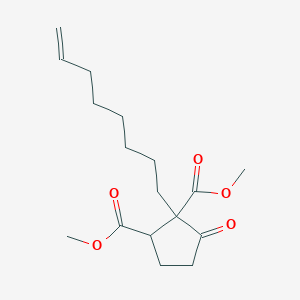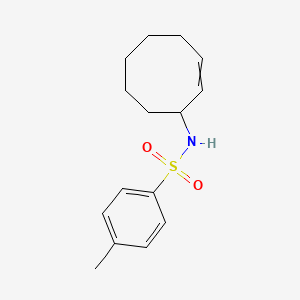
5-(1,3-Thiazol-4-yl)-1,2,3,4-thiatriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-Thiazol-4-yl)-1,2,3,4-thiatriazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the broader class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Métodos De Preparación
The synthesis of 5-(1,3-Thiazol-4-yl)-1,2,3,4-thiatriazole typically involves the reaction of thiazole derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
5-(1,3-Thiazol-4-yl)-1,2,3,4-thiatriazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as alkyl halides or amines being used under appropriate conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
5-(1,3-Thiazol-4-yl)-1,2,3,4-thiatriazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(1,3-Thiazol-4-yl)-1,2,3,4-thiatriazole involves its interaction with specific molecular targets and pathways within biological systems. The compound can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors. This results in various physiological effects, such as antimicrobial or anticancer activities .
Comparación Con Compuestos Similares
5-(1,3-Thiazol-4-yl)-1,2,3,4-thiatriazole can be compared with other similar compounds, such as:
1,3-Thiazole: A simpler structure with similar biological activities but less complex reactivity.
1,2,3-Triazole: Another heterocyclic compound with different nitrogen positioning, leading to distinct chemical properties and applications.
Benzothiazole: Contains a fused benzene ring, offering unique properties and applications in different fields
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and biological activities, making it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
116311-97-8 |
|---|---|
Fórmula molecular |
C4H2N4S2 |
Peso molecular |
170.2 g/mol |
Nombre IUPAC |
5-(1,3-thiazol-4-yl)thiatriazole |
InChI |
InChI=1S/C4H2N4S2/c1-3(5-2-9-1)4-6-7-8-10-4/h1-2H |
Clave InChI |
UTIOMKJPKMTOFH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CS1)C2=NN=NS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-(3,4-Dimethoxyphenyl)diazenyl]pyridine](/img/structure/B14288893.png)
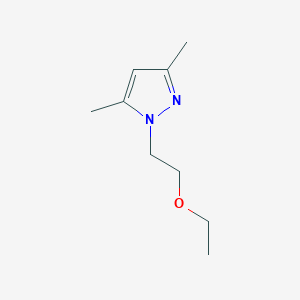


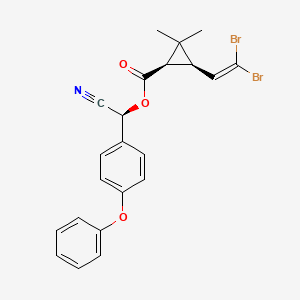

![1-[(Methanesulfonyl)oxy]pyridin-1-ium](/img/structure/B14288940.png)
![N-(2-Aminoethyl)-P,P-bis[(aziridin-1-yl)]phosphinothioic amide](/img/structure/B14288947.png)
![3-[tert-Butyl(diphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14288952.png)
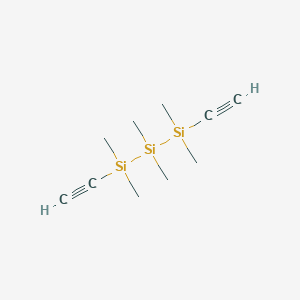
![25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonic acid;nonahydrate](/img/structure/B14288965.png)
